molecular formula C18H22O3 B5531421 1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone

1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone

Cat. No. B5531421
M. Wt: 286.4 g/mol
InChI Key: BUACBPXUZNEABJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromene derivatives often involves strategies to form the chromene core efficiently while introducing functional groups at specific positions. For instance, Halim and Ibrahim (2017) described the synthesis of a novel derivative involving condensation reactions and DFT calculations for structural determination. This approach may serve as a basis for synthesizing the specified compound, highlighting the importance of selecting appropriate precursors and conditions to achieve the desired molecular architecture (Halim & Ibrahim, 2017).

Molecular Structure Analysis

The molecular structure of chromene derivatives is pivotal in determining their chemical behavior and potential applications. Advanced techniques such as X-ray crystallography, NMR, and DFT calculations are commonly employed to elucidate their structure. For example, Silva et al. (2019) emphasized green synthesis approaches and structural characterization through crystallography and NMR, which could be relevant for analyzing the structure of 1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone (Silva et al., 2019).

Chemical Reactions and Properties

Chromene derivatives participate in various chemical reactions, leading to a wide range of functionalized products. The reactivity can be influenced by the substitution pattern on the chromene core. Rostami-Charati et al. (2012) demonstrated the versatility of chromene derivatives in three-component reactions, which could be relevant for modifying 1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone to obtain new derivatives with desired properties (Rostami-Charati et al., 2012).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are determined by the compound's molecular structure and can be tailored through synthetic modifications. Insights into the physical properties can be gained from studies like the one by Dalai et al. (2017), which explored the photochemical behavior of chromene derivatives and their potential for forming complex structures (Dalai et al., 2017).

Chemical Properties Analysis

The chemical properties of chromene derivatives, including acidity/basicity, reactivity, and stability, are influenced by their molecular structure. Investigating these properties requires detailed spectroscopic and computational studies, as demonstrated by Elenkova et al. (2014), who analyzed the acid dissociation constants and solvent sensitivity of a related chromene derivative (Elenkova et al., 2014).

Mechanism of Action

If the compound is biologically active, a discussion of its mechanism of action would involve explaining how it interacts with biological systems to produce its effects .

Safety and Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact, as well as appropriate safety precautions .

Future Directions

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, applications, or investigations into its properties .

properties

IUPAC Name

1-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-12(2)6-5-10-18(4)11-9-15-16(21-18)8-7-14(13(3)19)17(15)20/h6-9,11,20H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUACBPXUZNEABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-Hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone
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1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone
Reactant of Route 3
1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone
Reactant of Route 4
1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone
Reactant of Route 5
1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone

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